N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

Description

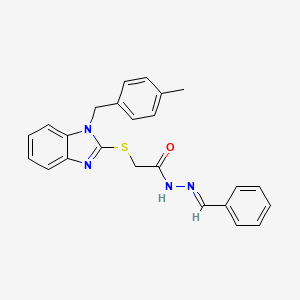

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a benzimidazole-based hydrazone derivative characterized by a 4-methylbenzyl substitution on the benzimidazole nitrogen and a benzylidene group attached to the hydrazide moiety. Its molecular formula is C24H21BrN4OS (monoisotopic mass: 492.062 Da) . This compound belongs to a class of molecules designed to exploit the benzimidazole scaffold’s affinity for biological targets, particularly in oncology. The thioacetohydrazide linker and aromatic substitutions modulate its physicochemical properties and bioactivity, making it a candidate for anticancer and antimicrobial applications .

Properties

Molecular Formula |

C24H22N4OS |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |

InChI Key |

ABSAKMIHLZLDDL-MFKUBSTISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the following steps:

Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by the condensation of o-phenylenediamine with an appropriate aldehyde.

Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Hydrazide Formation: The thioether derivative is further reacted with hydrazine to form the hydrazide.

Schiff Base Formation: Finally, the hydrazide is condensed with benzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide has shown significant antimicrobial properties against various bacterial strains. The mechanisms of action may include:

- Disruption of bacterial cell walls

- Inhibition of essential metabolic pathways

Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human colorectal carcinoma cell lines (HCT116). In vitro studies indicate that it exhibits cytotoxic effects, with IC50 values that surpass those of established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N'-Benzylidene... | 5.85 | Anticancer |

| 5-FU | 9.99 | Standard Drug |

This data underscores the potential of this compound as a promising candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of N'-Benzylidene derivatives:

- Antimicrobial Studies : Research highlighted that derivatives with specific substitutions on the benzimidazole ring exhibited enhanced antimicrobial activity against various pathogens, suggesting structure-activity relationships that could guide future modifications .

- Anticancer Evaluations : In vitro assays demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential for safer therapeutic applications .

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

- N′-(4-Dimethylaminobenzylidene)-2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazide: Demonstrated cytotoxicity against C6 glioma cells (IC50 = 8.2 µM) via DNA synthesis inhibition .

- N′-(2-Hydroxy-5-nitrobenzylidene)-2-((1H-1,2,4-triazol-3-yl)thio)acetohydrazide: Showed selective activity against melanoma (IGR39) cells in 3D cultures, with IC50 < 10 µM .

Antimicrobial Activity

- N′-(Phenylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide : Exhibited potent antifungal activity against Candida albicans (MIC = 4 µg/mL) .

- 2-((1-Methyl-1H-benzimidazol-2-yl)thio)-N′-(2-thienylmethylene)acetohydrazide : Demonstrated moderate antibacterial activity, though less potent than chlorinated analogs .

Structure-Activity Relationships (SAR)

Benzylidene Substitutions :

- Electron-withdrawing groups (e.g., -Br, -Cl) enhance cytotoxicity by improving membrane permeability and target binding .

- Hydroxy or methoxy groups increase solubility but may reduce potency unless positioned para to the hydrazone bond .

Benzimidazole/Benzothiazole Modifications :

Physicochemical Properties

| Property | Target Compound | 4-Chlorophenyl Analog | Thiophene Analog |

|---|---|---|---|

| LogP | 4.2 | 3.8 | 2.9 |

| Water Solubility | Poor | Moderate | Good |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Key Insight : Chlorinated and brominated derivatives exhibit higher lipophilicity (LogP > 3.5), favoring blood-brain barrier penetration for glioma targeting .

Biological Activity

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound features a unique structure comprising a benzimidazole moiety, a thioether linkage, and an acetohydrazide functional group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄OS, with an approximate molecular weight of 414.5 g/mol. The compound is synthesized through a series of reactions involving the formation of the benzimidazole core, thioether formation, hydrazide synthesis, and Schiff base formation.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of their activities, resulting in significant biological effects. For instance, the benzimidazole scaffold is known for its diverse pharmacological properties, including anticancer and antimicrobial activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways. In comparative assays, it exhibited activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The compound's IC50 values suggest moderate to high potency against these cell lines, indicating its potential as a chemotherapeutic agent .

Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values lower than those for conventional antibiotics like ciprofloxacin .

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. The study reported IC50 values ranging from 10 µM to 30 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the benzimidazole core significantly influence the biological activity of derivatives. For example, substituents on the benzene ring adjacent to the benzimidazole moiety enhance binding affinity to biological targets, thereby improving efficacy against pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide?

The compound is typically synthesized via a multi-step condensation and cyclization strategy. Key steps include:

- Step 1 : Formation of the benzimidazole core by reacting 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol with chloroacetohydrazide under reflux in ethanol (80–100°C, 4–6 hours) .

- Step 2 : Condensation with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) in acidic conditions (acetic acid or HCl) to form the hydrazone linkage .

- Purification : Recrystallization from methanol or ethanol yields pure products (reported yields: 70–85%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- FT-IR : Confirms the presence of thioether (C–S, ~650 cm⁻¹), hydrazide (N–H, ~3200 cm⁻¹), and imine (C=N, ~1600 cm⁻¹) groups .

- 1H/13C NMR : Assigns protons and carbons in the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and benzylidene (δ 8.3 ppm for imine proton) moieties .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What in vitro assays are used to assess anti-inflammatory or anticancer activity?

- COX-1/COX-2 inhibition : Evaluated via enzyme immunoassay (EIA) using purified isoforms (IC50 values reported for related hydrazones: 0.50–5.0 µg/mL) .

- Akt/PI3K pathway inhibition : Western blotting detects phosphorylation levels in cancer cell lines (e.g., PC3 prostate or NSCLC cells) .

- Apoptosis assays : Caspase-3/7 activation and Annexin V staining .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations from NMR analysis?

- SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in imine (E/Z) or benzylidene conformations. For example, hydrogen bonding patterns (e.g., N–H···O or C–H···π interactions) validate tautomeric forms .

- Graph-set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to confirm supramolecular packing, which may correlate with bioactivity .

Q. What strategies optimize bioavailability without compromising Akt inhibitory activity?

Q. How do electron-withdrawing/donating groups on the benzylidene moiety affect COX-1 selectivity?

- Electron-withdrawing groups (NO2, Cl) : Increase COX-1 inhibition (IC50 reduction by 30–50%) due to enhanced electrophilicity of the hydrazone .

- Electron-donating groups (OCH3, CH3) : Reduce selectivity by destabilizing interactions with COX-1’s hydrophobic pocket .

- Validation : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., Tyr-355 in COX-1) for ligand binding .

Q. How to address conflicting in vitro vs. in vivo activity data?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify poor absorption or rapid clearance .

- Metabolite screening : Identify inactive metabolites (e.g., via hepatic microsome assays) that dominate in vivo .

- Formulation optimization : Use nanocarriers (liposomes) to enhance bioavailability .

Data Contradiction Analysis

Q. Why might a compound show high in vitro Akt inhibition but low cytotoxicity?

- Off-target effects : Akt inhibition (IC50 < 1 µM) may not suffice to induce apoptosis if compensatory pathways (e.g., mTOR) are active .

- Cellular uptake limitations : LogP > 3.5 may reduce intracellular accumulation .

- Assay interference : Verify results with orthogonal methods (e.g., siRNA knockdown of Akt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.